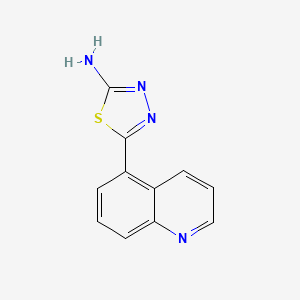

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole

Descripción

Propiedades

Fórmula molecular |

C11H8N4S |

|---|---|

Peso molecular |

228.28 g/mol |

Nombre IUPAC |

5-quinolin-5-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H,(H2,12,15) |

Clave InChI |

KKZPSTWRCVXRCH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)N |

Origen del producto |

United States |

Métodos De Preparación

Method Overview

One of the most prevalent approaches involves the cyclization of thiosemicarbazide derivatives with aromatic acids or aldehydes, often mediated by phosphoryl chloride or phosphorus oxychloride. This method is characterized by its simplicity, high yield, and mild reaction conditions.

Detailed Procedure

-

- Thiosemicarbazide (or its derivatives)

- Aromatic acids (e.g., quinoline-5-carboxylic acid for quinolyl substitution)

- Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)

-

- Solid-phase reaction : Thiosemicarbazide, aromatic acid, and phosphorus oxychloride are mixed in a dry, inert atmosphere.

- Temperature : Room temperature to mild reflux (~80°C)

- Process:

- The mixture is ground thoroughly in a dry reaction vessel at ambient temperature.

- The mixture is then allowed to stand, facilitating cyclization.

- Post-reaction, the mixture is poured onto ice, neutralized with alkaline solution (e.g., ammonium hydroxide), and the precipitate is filtered, dried, and recrystallized.

Research Outcomes & Data

- Yields : Typically above 91% as reported in patent literature.

- Reaction Time : Short, often within 3-4 hours.

- Advantages : Mild conditions, low toxicity of reagents, high purity, and yield.

Reaction Scheme

Thiosemicarbazide + Aromatic Acid + PCl₅ → Cyclized 2-Amino-5-aryl-1,3,4-thiadiazole

Oxidative Cyclization of Aldehyde Thiosemicarbazones

Method Overview

This approach involves the oxidative cyclization of aldehyde-derived thiosemicarbazones using oxidants like ferric chloride, leading to the formation of 2-amino-5-aryl-1,3,4-thiadiazoles.

Procedure Details

-

- Aldehyde thiosemicarbazones

- Ferric chloride (oxidant)

- Solvent: Ethanol or acetic acid

-

- Refluxing mixture of aldehyde thiosemicarbazone and ferric chloride in ethanol.

- Reaction duration: Approximately 7 hours.

- Post-reaction: The mixture is poured onto ice, filtered, and the product is purified via recrystallization.

Research Outcomes & Data

- Yields : Moderate to good, depending on substituents.

- Biological Activity : Some derivatives exhibit notable antimicrobial and anticancer activities, indicating the method's utility for bioactive compounds.

Solid-Phase Reaction Using Phosphorus Oxychloride

Method Overview

A refined, solid-phase synthesis involves grinding thiosemicarbazide with aromatic acids and phosphorus oxychloride at room temperature, followed by neutralization and recrystallization.

Procedure Details

-

- Thiosemicarbazide (A mol)

- Aromatic acid (B mol, e.g., quinoline-5-carboxylic acid)

- Phosphorus oxychloride (C mol)

- Typical ratio: A:B:C = 1:(1–1.2):(1–1.2)

-

- Grinding at room temperature until complete reaction.

- Standing to allow cyclization.

- Neutralization with alkaline solution (pH 8–8.2).

- Filtration, drying, and recrystallization.

Research Outcomes & Data

- Yields : Up to 93%

- Advantages : Short reaction time, straightforward post-treatment, high purity.

Alternative Synthesis via Iodine-Mediated Cyclization

Method Overview

Recent modifications include oxidative cyclization using iodine as a mediator, especially for synthesizing derivatives with various aryl groups.

Procedure Details

-

- Semicarbazones or thiosemicarbazones derived from aldehydes

- Iodine as oxidant

-

- Reaction in ethanol or acetic acid.

- Reflux for several hours.

- Post-reaction purification by filtration and recrystallization.

Research Outcomes & Data

- Yields : Moderate to high.

- Bioactivity : Some derivatives show promising antimicrobial and anticancer activities.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Condensation Reactions (Schiff Base Formation)

The amino group at the 2-position reacts with aldehydes or ketones to form Schiff bases, a reaction exploited to create bioactive derivatives. For example:

Key Features :

-

Reaction occurs under mild conditions (room temperature, ethanol solvent) .

-

Substituents (R) on aldehydes include electron-withdrawing (-NO, -Cl) and electron-donating (-OCH) groups, modulating biological activity .

| Substituent (R) | Product Application |

|---|---|

| 4-NOCH | Enhanced antimicrobial activity |

| 4-ClCH | Antitubercular potential |

| 4-OCHCH | Improved solubility |

Diazotization and Azo Coupling

The amino group undergoes diazotization with nitrous acid (HNO), forming diazonium salts that couple with phenols or naphthols to yield azo dyes:

-

Yield : ~50% for azophenol and azonaphthol derivatives.

-

Spectral Evidence :

-

IR: N=N stretch at 1550 cm, C=N at 1600 cm.

-

H NMR: Absence of NH signals (13.2–14.0 ppm), confirming tautomeric shift.

-

Metal Complexation

The compound forms stable complexes with metals like aluminum, leveraging sulfur and nitrogen donor atoms:

Characteristics :

-

Complexes exhibit altered electronic properties, useful in catalysis or materials science .

-

FTIR shows shifts in C-S and C-N stretches upon coordination.

Cycloaddition Reactions

Limited data suggest participation in [3+2] cycloadditions, potentially forming fused heterocycles:

Research Gap : Specific examples for the 5-quinolyl variant are sparse, though analogous thiadiazoles undergo Diels-Alder reactions.

Substitution and Alkylation

The nucleophilic amino group reacts with alkyl halides to form N-alkyl derivatives:

Conditions :

-

Conducted in polar aprotic solvents (e.g., DMF) with bases like KCO .

-

Derivatives show modified pharmacokinetic profiles, enhancing drug-likeness.

Aplicaciones Científicas De Investigación

While "2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole" is referenced in research, comprehensive data tables and well-documented case studies specifically for this compound are not available in the search results. However, the search results do provide information on the applications of related compounds, such as 2-amino-1,3,4-thiadiazoles, which can be useful.

Here's what the available research indicates:

Antimicrobial Properties

- 2-amino-1,3,4-thiadiazole derivatives exhibit antimicrobial properties .

- Chlorinated and fluorinated derivatives of 2-amino-1,3,4-thiadiazole have shown antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger .

- Other fluorinated compounds incorporating the 1,3,4-thiadiazole ring have demonstrated higher activity than itraconazole against certain microbial strains .

- 2-amino-1,3,4-thiadiazoles substituted at C-5 with phenyl or phenol groups display antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Anticancer Activity

- 2-amino-1,3,4-thiadiazole possesses cytostatic properties, leading to the development of 1,3,4-thiadiazole derivatives with potential anticancer activity .

- A study designed and synthesized novel series of 1,3,4-thiadiazole derivatives and screened them against HT-29 human colon cancer cell line .

- Two compounds, VR24 and VR27, were found to be active against HT-29 cells and showed inhibition properties against biomarkers of colon cancer .

Other Biological Activities

- The 1,3,4-thiadiazole ring is associated with several biological activities, including antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, anti-inflammatory, and local anesthetic effects .

Anti-trypanosomal Agent

- Megazol, a nitroimidazole derivative of 2-amino-1,3,4-thiadiazole, is extremely active against Trypanosoma cruzi and Trypanosoma brucei .

- Megazol has been considered a promising candidate for treating sleeping sickness and Chagas disease, but its development has been postponed due to high toxicity .

Exemplary Derivatives

- Megazol (2-amino-5-[1-methyl-5-nitro-1H-2-imidazolyl]-1,3,4-thiadiazole): A nitroimidazole with anti-trypanosomal activity .

- 5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole : A fluorinated compound with antimicrobial activity .

- VR24 and VR27 : Novel 1,3,4-thiadiazole derivatives with anticancer activity against HT-29 cells .

Mecanismo De Acción

The mechanism by which 2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent-Driven Variations in Properties

The biological and photophysical behaviors of 1,3,4-thiadiazoles are highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Detailed Comparisons

Fluorescence and Photophysical Behavior

- TB (Phenyl Substituent) : Serves as a reference compound with basic fluorescence. Its lack of polar groups limits charge-transfer interactions .

- TS (2-Hydroxyphenyl Substituent) : Exhibits unique dual fluorescence due to the ortho-hydroxy group, which facilitates intramolecular charge transfer (ICT) and molecular aggregation. This property is concentration- and solvent-dependent (e.g., enhanced in butan-1-ol) and correlates with antimycotic activity .

- TSF (2-Hydroxy-5-sulfobenzoyl Substituent) : The sulfonyl group introduces additional polarity, altering aggregation behavior and fluorescence emission spectra compared to TS .

Physicochemical and Structural Insights

- Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., -OH in TS, -OCH₃ in o-anisyl) enhance ICT and bioactivity in polar environments. Electron-withdrawing groups (e.g., -NO₂, -Br) improve stability and redox activity but may reduce solubility .

- Substituent Position :

- Ortho-substituents (e.g., TS’s 2-hydroxy group) induce steric and electronic effects critical for fluorescence and charge transfer. Para-substituents (e.g., 4-nitrophenyl) optimize resonance effects for antimicrobial activity .

Actividad Biológica

2-Amino-5-(5-quinolyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article synthesizes current research findings on the biological activity of this compound, highlighting significant studies and their implications.

Antimicrobial Activity

-

Antibacterial Properties :

- Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against Staphylococcus aureus and Streptococcus epidermidis .

- In a comparative study, several derivatives demonstrated superior activity compared to standard antibiotics like ciprofloxacin .

- Antifungal Activity :

Anticancer Activity

-

Mechanisms of Action :

- Studies have shown that this compound derivatives can inhibit cancer cell proliferation through various mechanisms. For example, a study involving HT-29 colon cancer cells revealed that specific derivatives (e.g., VR24 and VR27) exhibited growth inhibition with GI50 values less than 10 µM .

- The compounds were found to interact with molecular targets such as IL-6 and COX-2, which are critical in cancer progression .

- Case Studies :

Neuroprotective Activity

Research has highlighted the neuroprotective potential of certain thiadiazole derivatives. For instance:

- In Vitro Studies : Compounds were tested on neuronal cultures exposed to neurotoxic conditions (e.g., glutamate exposure). Results indicated that these compounds could protect neuronal cells from damage while exhibiting anticancer properties at non-toxic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. Key findings include:

- Substituent Effects : The presence of various substituents on the thiadiazole ring alters the compound's activity profile. For example, specific substitutions were linked to enhanced antibacterial potency and reduced toxicity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-5-(5-quinolyl)-1,3,4-thiadiazole, and how can structural purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiol intermediates (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl derivatives) are often prepared using sodium monochloroacetate in aqueous medium, followed by acidification . Structural validation requires a combination of techniques:

- 1H/13C NMR : To confirm proton and carbon environments.

- IR spectroscopy : To identify functional groups (e.g., C=N, N-H stretches).

- Elemental analysis : To verify composition (±0.3% tolerance) .

Q. How can researchers assess the biological potential of this compound in preliminary studies?

- Methodology : Use in silico molecular docking to predict interactions with target proteins (e.g., B-cell lymphoma-2 inhibitors). Follow with in vitro assays:

- Antibacterial activity : Broth microdilution (MIC values against S. aureus or E. coli).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. What are the key physicochemical properties to characterize for this compound?

- Methodology :

- Solubility : Measure in DMSO, water, and ethanol via UV-Vis spectroscopy.

- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., mp 224–225°C for analogs) .

- HPLC purity : Use C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .

Advanced Research Questions

Q. How do computational methods (DFT, MP2) elucidate the thermodynamic stability and reaction mechanisms of this compound?

- Methodology :

- DFT/B3LYP/6-31G(d,p) : Optimize geometry and calculate activation barriers for multi-step formation pathways.

- Solvent effects : Compare gas-phase vs. aqueous/PCM models to assess dipole moments and solvation energies .

Q. How can contradictory data on biological activity be resolved?

- Case Study : Discrepancies in antibacterial efficacy may arise from:

- Strain variability : Test across Gram-positive and Gram-negative panels.

- Synergistic effects : Combine with β-lactams or fluoroquinolones.

- Metabolic stability : Use hepatic microsome assays to evaluate CYP450-mediated degradation .

Q. What strategies optimize the synthesis yield of this compound derivatives?

- Methodology :

- Catalyst screening : Compare ZnCl₂ vs. CuCl₂·2H₂O in refluxing ethanol (yields: 46–65%).

- Solvent effects : Polar aprotic solvents (DMF) enhance cyclization rates vs. THF.

- Microwave-assisted synthesis : Reduce reaction time from 3 hours to 20 minutes .

Q. How do substituents on the quinoline ring influence structure-activity relationships (SAR)?

- Methodology :

- Electron-withdrawing groups (e.g., -NO₂ at C-4): Increase antibacterial potency but reduce solubility.

- Electron-donating groups (e.g., -OCH₃): Enhance bioavailability but may lower thermal stability.

- Data Table :

| Substituent | LogP | MIC (μg/mL) | Solubility (mg/mL) |

|---|---|---|---|

| -H | 2.1 | 32 | 0.5 |

| -NO₂ | 2.8 | 16 | 0.2 |

| -OCH₃ | 1.9 | 64 | 1.1 |

Data derived from analogs in .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis (amines/thiols release volatile byproducts).

- Storage : Argon atmosphere at –20°C to prevent oxidation .

Data Contradictions and Validation

Q. Why do experimental and computational LogP values diverge, and how can this be addressed?

- Analysis : Differences arise from solvent models (e.g., octanol-water vs. DFT implicit solvents). Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.